molecular formula C18H16N6O3 B2675683 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034619-94-6

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2675683
CAS No.: 2034619-94-6
M. Wt: 364.365
InChI Key: FBFNCMKWXXDEDH-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tetrahydropyrimidinone ring, a phenylpyrimidine moiety, and an azetidine carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrahydropyrimidinone Ring: This step involves the cyclization of a suitable urea derivative with an appropriate aldehyde under acidic or basic conditions to form the tetrahydropyrimidinone ring.

    Synthesis of the Phenylpyrimidine Moiety: The phenylpyrimidine unit can be synthesized via a condensation reaction between a phenyl-substituted amine and a pyrimidine derivative.

    Construction of the Azetidine Ring: The azetidine ring is typically formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the tetrahydropyrimidinone, phenylpyrimidine, and azetidine intermediates under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or azetidine rings, often using halogenated reagents or nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(4-phenylpyrimidin-2-yl)azetidine-3-carboxamide
  • N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(6-methylpyrimidin-4-yl)azetidine-3-carboxamide

Uniqueness

Compared to similar compounds, N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the phenyl group on the pyrimidine ring, for example, may enhance its binding affinity to certain biological targets, making it a more potent compound in specific applications.

Properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3/c25-16(22-14-7-19-18(27)23-17(14)26)12-8-24(9-12)15-6-13(20-10-21-15)11-4-2-1-3-5-11/h1-7,10,12H,8-9H2,(H,22,25)(H2,19,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFNCMKWXXDEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CNC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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